![molecular formula C10H14N4O2 B13553919 1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one](/img/structure/B13553919.png)
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability under various conditions, including hydrolysis, oxidation, and reduction . The presence of the triazole ring allows for interactions with biomolecular targets, making them useful in various scientific applications .
Preparation Methods
The synthesis of 1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click reaction.” This reaction is catalyzed by copper (I) and involves the cycloaddition of azides with alkynes . The reaction conditions are mild, and the reaction proceeds with high regioselectivity to form 1,4-disubstituted 1,2,3-triazoles .
Chemical Reactions Analysis
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and bipolar interactions with biomolecular targets, enhancing its solubility and stability . These interactions allow the compound to inhibit specific enzymes or proteins, leading to its biological effects .
Comparison with Similar Compounds
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one can be compared with other 1,2,3-triazole derivatives:
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound is used as a ligand in click chemistry and has similar stability and reactivity.
1,2,3-Triazole derivatives: These compounds have a wide range of biological activities, including antiviral, antibacterial, and antifungal properties.
1,5-Disubstituted 1,2,3-triazoles: These analogues are used in medicinal chemistry for their potential anticancer and antimicrobial activities.
This compound stands out due to its unique combination of a triazole ring and a morpholine moiety, which enhances its solubility and biological activity.
Properties
Molecular Formula |
C10H14N4O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-[2-(triazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C10H14N4O2/c1-2-10(15)13-5-6-16-9(7-13)8-14-4-3-11-12-14/h2-4,9H,1,5-8H2 |
InChI Key |
UHGWZZIFNDKOCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)CN2C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)
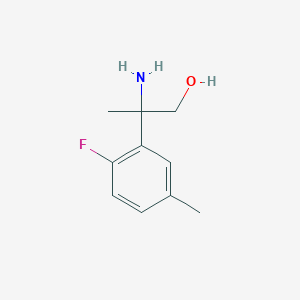
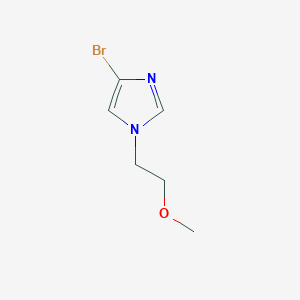
![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
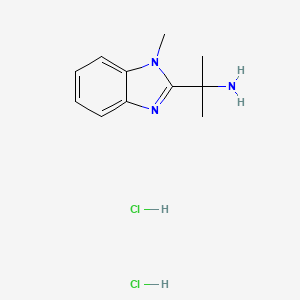
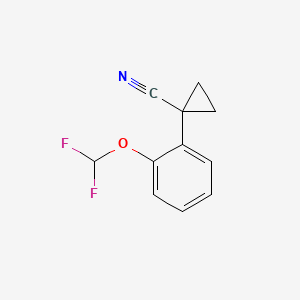
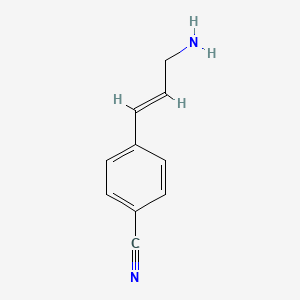
![3-Cyclopropylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13553875.png)
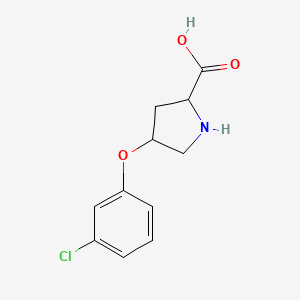
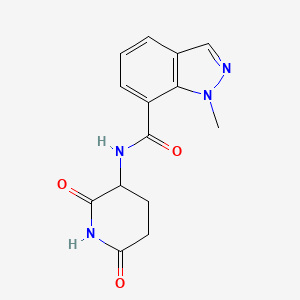
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553893.png)
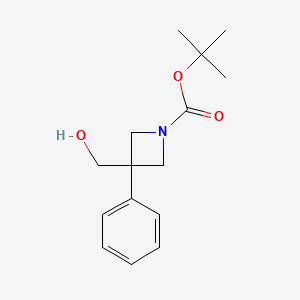

![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B13553918.png)
